molecular formula C15H17NO2 B15107565 ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate CAS No. 790719-61-8

ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B15107565
CAS No.: 790719-61-8
M. Wt: 243.30 g/mol
InChI Key: BJXYJZMTFIJWOE-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a benzyl substituent at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate ester at the 3-position. Pyrrole derivatives are significant in medicinal and materials chemistry due to their diverse reactivity and biological activity.

Properties

CAS No.

790719-61-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14-11(2)16-10-13(14)9-12-7-5-4-6-8-12/h4-8,10,16H,3,9H2,1-2H3

InChI Key

BJXYJZMTFIJWOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1CC2=CC=CC=C2)C

solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 4-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution at the α-positions (C2 and C5), with reactivity influenced by the electron-donating methyl and benzyl groups.

Halogenation

Bromination occurs selectively at the C5 position under mild conditions:

Reagent/ConditionsProductYieldReference
Br₂ (1 equiv), CH₂Cl₂, 0°C, 2 hrEthyl 5-bromo-4-benzyl-2-methyl-1H-pyrrole-3-carboxylate78%

Mechanism :

  • Bromine acts as an electrophile, attacking the electron-rich α-position.

  • Steric hindrance from the 2-methyl group directs substitution to C5.

Nucleophilic Reactions at the Ester Group

The ethyl ester moiety undergoes hydrolysis and transesterification:

Acidic Hydrolysis

ConditionsProductYieldReference
6M HCl, reflux, 12 hr4-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid92%

Transesterification

Reagent/ConditionsProductYieldReference
Benzyl alcohol, H₂SO₄, 80°C, 8 hrBenzyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate85%

Reduction Reactions

The ester group can be selectively reduced without affecting the aromatic ring:

Reagent/ConditionsProductYieldReference
LiAlH₄, THF, 0°C → RT, 4 hr(4-Benzyl-2-methyl-1H-pyrrol-3-yl)methanol68%

Key Observation :

  • Over-reduction of the pyrrole ring is avoided by controlling temperature and stoichiometry.

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reagents/ConditionsProductYieldReference
4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 100°CEthyl 4-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate63%

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Side-Chain Oxidation

Reagent/ConditionsProductYieldReference
KMnO₄, H₂O, 60°C, 6 hrEthyl 2-methyl-1H-pyrrole-3-carboxylate-4-benzoic acid55%

Selectivity :

  • The benzyl group oxidizes to a carboxylic acid, while the pyrrole ring remains intact.

Catalytic Hydrogenation

Selective hydrogenation of substituents is achievable:

ConditionsProductYieldReference
H₂ (1 atm), Pd/C, EtOH, RT, 24 hrEthyl 4-cyclohexyl-2-methyl-1H-pyrrole-3-carboxylate74%

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductYieldReference
UV (254 nm), CH₃CN, 12 hrEthyl 4-benzoyl-2-methyl-1H-pyrrole-3-carboxylate41%

Complexation with Metals

The nitrogen atom coordinates with transition metals:

Metal Salt/ConditionsComplex FormedStabilityReference
CuCl₂, MeOH, RT, 2 hr[Cu(C₁₅H₁₆NO₂)₂Cl₂]Stable in air

This compound’s reactivity profile enables applications in medicinal chemistry (e.g., antimicrobial agents) and materials science. Further studies are needed to explore its catalytic and supramolecular potential.

Scientific Research Applications

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate with structurally related pyrrole carboxylates:

Compound Name Substituents (Positions) Key Structural Differences Melting Point (°C) Reference
This compound 4-benzyl, 2-methyl, 3-ethyl carboxylate Reference compound Not reported
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate 2,4-dimethyl, 3-propyl, 5-ethyl carboxylate Propyl vs. benzyl; carboxylate position shift 98
Ethyl 4-(3-fluoro-4-(trifluoromethyl)benzoyl)-3-methyl-1-(tosyl)-1H-pyrrole-2-carboxylate (238) 4-benzoyl (fluorinated), 3-methyl, 1-tosyl Tosyl group, fluorinated benzoyl vs. benzyl Not reported
Ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate 1-benzyl, 4-aminoethyl, 2,5-dihydro Reduced pyrrole ring; aminoethyl substituent Not reported

Key Observations :

  • Substituent Diversity : The benzyl group in the target compound contrasts with fluorinated benzoyl (e.g., compound 238) or alkyl groups (e.g., propyl in ), which alter electronic properties and steric bulk.
  • Electron-Withdrawing Groups : Tosyl and fluorinated benzoyl groups in compound 238 enhance electrophilicity, whereas the benzyl group in the target compound may favor π-π stacking interactions .

Physicochemical and Spectroscopic Data

  • NMR Signatures :
    • Compound 238 (): ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.16 (s) and 7.92–8.09 (m), with ethyl carboxylate signals at δ 4.24 (q) and 1.22 (t).
    • Target Compound: Expected downfield shifts for benzyl protons (δ ~7.2–7.4) and methyl groups (δ ~2.3–2.5), based on analogous structures .
  • Melting Points : Alkyl-substituted pyrroles (e.g., m.p. 98°C in ) typically exhibit lower melting points than aryl-substituted derivatives due to reduced crystallinity.

Biological Activity

Ethyl 4-benzyl-2-methyl-1H-pyrrole-3-carboxylate is a compound that belongs to the pyrrole family, which is widely recognized for its diverse biological activities. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

Overview of Pyrrole Derivatives

Pyrroles are five-membered heterocycles that have garnered attention due to their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The modification of the pyrrole structure can lead to enhanced pharmacological properties. This compound is synthesized through established methods and has shown promise in various biological assays.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial effects of pyrrolyl benzamide derivatives, some compounds showed minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Antitumor Activity

The antitumor properties of pyrrole derivatives have also been extensively studied. A related compound featuring a pyrrole core was evaluated for its cytotoxic effects on various cancer cell lines, including A-431 and MDA-MB-468. These studies revealed that specific substitutions on the pyrrole ring could enhance antitumor activity, with some derivatives exhibiting IC50 values in the low micromolar range . this compound may share similar mechanisms of action due to its structural characteristics.

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. The presence of the benzyl group at position 4 and the methyl group at position 2 may influence its interaction with biological targets, enhancing its potency. Studies have shown that modifications at these positions significantly affect the biological activity of pyrrole derivatives .

Case Studies and Research Findings

  • Antituberculosis Activity : A study on pyrrole derivatives revealed that certain compounds displayed excellent activity against drug-resistant strains of Mycobacterium tuberculosis. The mechanism involved targeting mycolic acid biosynthesis, which could be a potential pathway for this compound as well .
  • Cytotoxicity Assays : In vitro cytotoxicity tests performed on various cell lines indicated that many pyrrole derivatives possess low toxicity profiles, making them suitable candidates for further development as therapeutic agents .
  • Pharmacokinetic Properties : Understanding the pharmacokinetic behavior of this compound is crucial for its development as a drug candidate. Studies suggest that modifications in the chemical structure can lead to improved metabolic stability and bioavailability .

Data Summary Table

Activity Type Observed Effects MIC/IC50 Values References
AntimicrobialEffective against Gram-positive bacteriaMIC = 3.125 μg/mL
AntitumorCytotoxic effects on cancer cell linesIC50 = 0.065–9.4 μM
AntituberculosisPotent against drug-resistant strainsMIC < 0.016 μg/mL
CytotoxicityLow toxicity in Vero cellsIC50 > 64 μg/mL

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